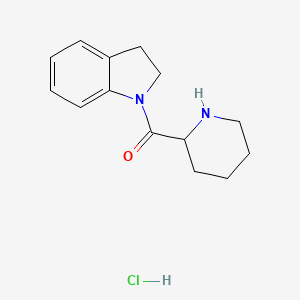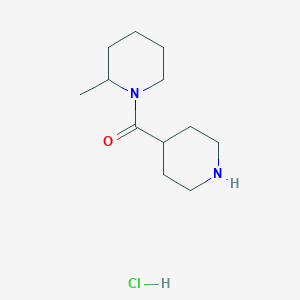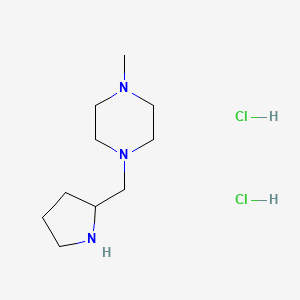
1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
説明
1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound with the linear formula C10H21N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CN(CC1)CCN1CC2NCCC2 . The InChI key is RYMLMKVNJHMVEH-UHFFFAOYSA-N .科学的研究の応用
Pharmacological Applications :
- A study found L-745,870, a derivative of this compound, to be a selective dopamine D(4) antagonist potentially useful for treating schizophrenia. The study explored its metabolism in different species, revealing key metabolic pathways (Zhang et al., 2000).
- Another research developed a sensitive assay for L-745,870, a potential antipsychotic agent, in human plasma and urine, demonstrating its significance in pharmacokinetics (Chavez-Eng et al., 1997).
Chemical Synthesis and Molecular Design :
- Piperazine-based derivatives are used for derivatizing carboxyl groups on peptides, improving ionization efficiency in mass spectrometry. This indicates their role in enhancing analytical methods for proteome analysis (Qiao et al., 2011).
- Novel piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, were synthesized for docking studies, showcasing the compound's relevance in drug design (Balaraju et al., 2019).
Material Science and Flame Retardancy :
- Research on cotton fabric treated with piperazine-phosphonates derivatives demonstrated their potential as flame retardants. This study explored thermal decomposition reactions, contributing to the development of safer materials (Nguyen et al., 2014).
Safety and Hazards
This compound is classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .
特性
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJFWTWIIPNWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



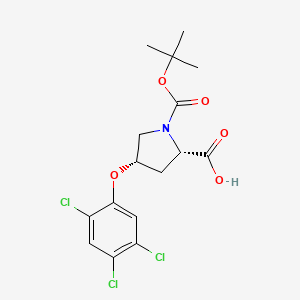
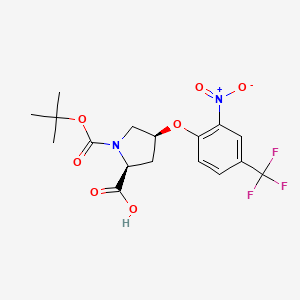
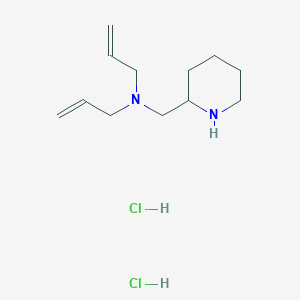
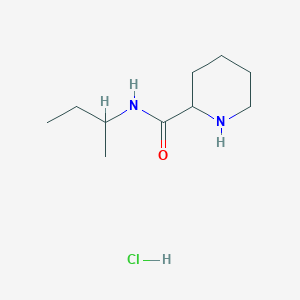
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)

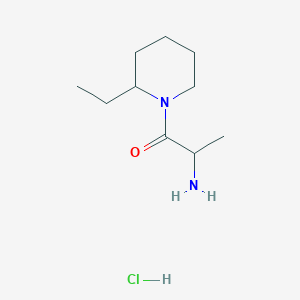
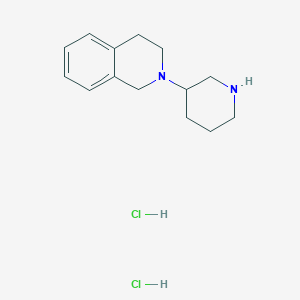
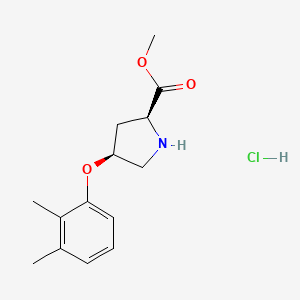
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)

